molecular formula C27H50O4 B1358038 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- CAS No. 104802-31-5

2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-

Cat. No. B1358038
M. Wt: 438.7 g/mol
InChI Key: DQBLJAKEKGPLCT-UHFFFAOYSA-N
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Description

2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] is not yet fully understood. However, it is believed that the compound exerts its antibacterial and antifungal properties by disrupting the cell membrane of microorganisms. Furthermore, it has been suggested that this compound induces apoptosis in cancer cells, leading to their death.

Biochemical And Physiological Effects

Studies have shown that 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] exhibits low toxicity and is well-tolerated by living organisms. Additionally, this compound has been found to have a positive effect on lipid metabolism and insulin resistance.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize and has a long shelf life. However, one limitation of using this compound is its high cost, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for the study of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-]. One potential direction is the exploration of its potential as a therapeutic agent for various diseases. Additionally, further research can be conducted to elucidate the mechanism of action of this compound and to identify its molecular targets. Furthermore, the synthesis of analogs of this compound can be explored to improve its efficacy and reduce its cost.
Conclusion:
In conclusion, 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] is a promising compound with potential applications in various fields. Its synthesis method is relatively simple, and it exhibits low toxicity and high purity. Further research is needed to fully understand its mechanism of action and to explore its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] involves the reaction of hexylamine, tetrahydro-2H-pyran-2-ol, and 2-bromo-1-hexanol in the presence of a catalyst. This reaction leads to the formation of the desired compound with high yield and purity.

Scientific Research Applications

2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl-] has been extensively studied for its potential applications in various fields. It has been found to exhibit antibacterial, antifungal, and anticancer properties. Additionally, this compound has been used in the synthesis of various bioactive molecules.

properties

IUPAC Name

3-hexyl-4-[2-(oxan-2-yloxy)tridecyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O4/c1-3-5-7-9-10-11-12-13-14-18-23(30-26-20-16-17-21-29-26)22-25-24(27(28)31-25)19-15-8-6-4-2/h23-26H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBLJAKEKGPLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617760
Record name 3-Hexyl-4-{2-[(oxan-2-yl)oxy]tridecyl}oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-

CAS RN

104802-31-5
Record name 3-Hexyl-4-{2-[(oxan-2-yl)oxy]tridecyl}oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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